
1-(2-Bromopyrimidin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromopyrimidin-4-yl)ethanone is an organic compound with the molecular formula C6H5BrN2O and a molecular weight of 201.02 g/mol It is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromopyrimidin-4-yl)ethanone typically involves the bromination of pyrimidine derivatives. One common method involves the reaction of 2-bromopyrimidine with acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromopyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromopyrimidin-4-yl)ethanone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(2-Bromopyrimidin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanone group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . Additionally, it may modulate signaling pathways by interacting with receptors or other cellular proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromopyrimidin-4-yl)ethanone: A similar compound with the bromine atom at a different position on the pyrimidine ring.
2-Bromo-1-(pyrimidin-4-yl)ethanone: Another brominated pyrimidine derivative with a different substitution pattern.
Uniqueness
1-(2-Bromopyrimidin-4-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the bromine atom and the ethanone group allows for selective interactions with molecular targets, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C6H5BrN2O |
|---|---|
Molekulargewicht |
201.02 g/mol |
IUPAC-Name |
1-(2-bromopyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H5BrN2O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3 |
InChI-Schlüssel |
YFOXMHMMBHVXSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


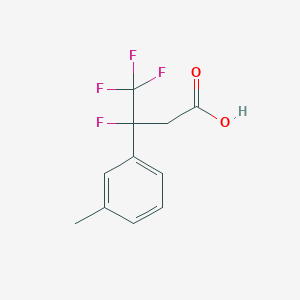
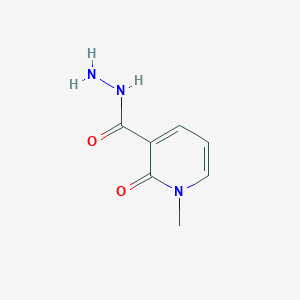


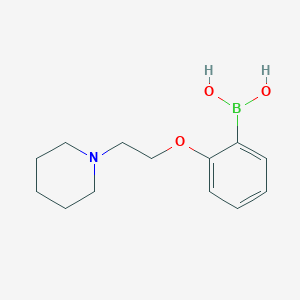
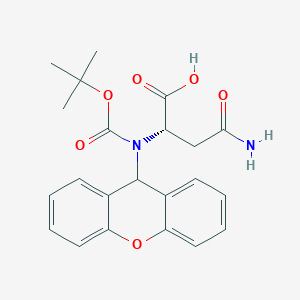
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)

![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)

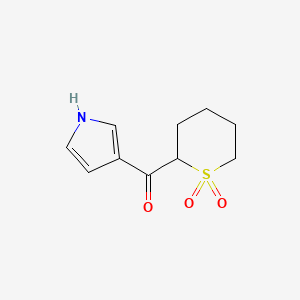
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)


